3-Bromo-5-fluoro-D-phenylalanine

Neurochemistry Transporter Biology Drug Discovery

Researchers seeking proteolytically stable, functionally versatile amino acid building blocks often face limited options with mono-halogenated phenylalanine analogs. 3-Bromo-5-fluoro-D-phenylalanine solves this with a unique dual-halogenation pattern: Br at C3 serves as a synthetic handle for cross-coupling and 18F-for-Br exchange, while F at C5 imparts metabolic stability. The D-configuration ensures inherent proteolytic resistance. Key outcomes: Enables late-stage diversification via Suzuki coupling; supports PET ligand development; fills hydrophobic pockets via halogen bonding for enhanced target affinity.

Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
Cat. No. B12278365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-D-phenylalanine
Molecular FormulaC9H9BrFNO2
Molecular Weight262.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)CC(C(=O)O)N
InChIInChI=1S/C9H9BrFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
InChIKeyFUHSSCCQGTWFBQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-D-phenylalanine: Dual-Halogenated Building Block


3-Bromo-5-fluoro-D-phenylalanine (CAS 1270133-29-3) is a synthetic, non-proteinogenic D-amino acid derivative featuring bromine and fluorine substituents at the 3- and 5-positions of its phenyl ring, respectively. This dual-halogenation pattern imparts a unique combination of electronic and steric properties, enabling enhanced molecular recognition and metabolic stability, which distinguishes it from simpler mono-halogenated or unsubstituted phenylalanine analogs [REFS-1, REFS-2]. Its D-configuration makes it a critical building block for engineering proteolytically stable peptide-based probes and therapeutics.

Dual halogenation
Unique electrostatic and steric profile for molecular recognition studies
D-configuration
Supports proteolytic stability in peptide-based probe research
Synthetic handle
Bromine enables late-stage cross-coupling for probe library generation

Why Generic Analogs Cannot Replace It


Simple substitution with a mono-halogenated (e.g., 4-bromo- or 4-fluoro-D-phenylalanine) or unsubstituted D-phenylalanine fails to replicate the specific biochemical profile of 3-bromo-5-fluoro-D-phenylalanine. The precise positioning of the electron-withdrawing bromine and fluorine atoms creates a unique dipole moment and electrostatic potential surface that cannot be achieved with a single halogen, leading to distinct protein-ligand interactions [1]. Furthermore, the bromine atom serves as a critical synthetic handle for late-stage functionalization via cross-coupling, a capability absent in non-brominated analogs, making the compound irreplaceable for generating diverse probe libraries from a single precursor [2].

Electrostatic Mono-halogenated analogs may not reproduce the combined dipole and surface potential of 3-bromo-5-fluoro substitution.
Synthesis Non-brominated analogs lack the critical cross-coupling handle for late-stage diversification.
Binding synergy Unsubstituted or single-halogen D-Phe cannot provide the complementary halogen-bonding contributions of Br and F together.

Quantitative Evidence Guide


GABA Transporter GAT1 Binding Affinity

3-Bromo-5-fluoro-D-phenylalanine demonstrates a quantifiable, sub-micromolar binding affinity for the human GABA transporter 1 (GAT1) with a Ki of 1.10 μM, a key target in neurological disorders. This affinity, measured via competitive mass spectrometry-based binding assay, positions it as a validated starting point for developing GAT1-selective tool compounds, a feature not reported for non-halogenated D-phenylalanine [1].

GAT1 binding
Reported
Ki = 1.10 μM (D-Phe negligible)
Supports GAT1-targeted tool compound selection.
Competitive MS binding assay, HEK293 cells.
Neurochemistry Transporter Biology Drug Discovery

Fluorine-Mediated Selectivity Enhancement

Incorporation of fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors dramatically improves selectivity for the β5 (chymotrypsin-like) subunit over β1 and β2 subunits. A comparator study showed that while a non-fluorinated inhibitor (compound 3) maintained inhibitory activity against β1 (IC50 < 15 μM), the fluorinated analogs (compounds 4-6) completely lost β1 inhibition (IC50 > 15 μM) and showed reduced β2 inhibition, thereby significantly increasing β5 specificity [1]. This class-level evidence strongly supports the hypothesis that the 5-fluoro substituent on 3-bromo-5-fluoro-D-phenylalanine can confer similar selectivity gains in designed inhibitors.

Subunit selectivity
Class-level
Fluorinated analogs lost β1 inhibition (IC₅₀ >15 μM)
Class-level inference for proteasome selectivity engineering.
Peptide inhibitor data; not free amino acid.
Enzymology Proteasome Inhibition Selectivity Engineering

Dual Halogenation vs. Mono-Halogenated Analogs

A foundational X-ray crystallography study on carboxypeptidase A established that para-fluoro-D-phenylalanine is a 50-fold more potent inhibitor than its para-bromo counterpart. This demonstrates that the smaller, more electronegative fluorine atom can enhance binding affinity through hydrophobic and electrostatic effects that bromine alone cannot replicate, while bromine's larger size and polarizability can engage in halogen bonding inaccessible to fluorine [1]. The combined presence of both halogens in 3-bromo-5-fluoro-D-phenylalanine is therefore poised to offer a synergistic binding advantage, drawing on the distinct, complementary interaction capabilities of each halogen atom, a benefit unavailable in any mono-halogenated analog.

Halogen synergy
Cross-study
p-F-D-Phe ~50× more potent than p-Br-D-Phe vs CPA
Distinct F/Br contributions may combine synergistically.
Carboxypeptidase A inhibition study.
Structural Biology Medicinal Chemistry Halogen Bonding

Unique Physicochemical Property Profile

The specific 3-bromo-5-fluoro substitution pattern creates a significantly altered dipole moment (predicted ~3.2 D) compared to mono-halogenated analogs like 4-fluoro-D-phenylalanine (predicted ~1.8 D) and unsubstituted D-phenylalanine (~1.2 D) [1]. This larger dipole moment can profoundly influence membrane permeability and protein binding, providing a distinct physicochemical starting point for lead optimization. The calculated octanol-water partition coefficient (cLogP) of 1.8 ± 0.3, compared to -1.5 for native D-phenylalanine, denotes a substantial increase in lipophilicity, which is known to correlate with improved passive membrane diffusion while the fluorine atom helps maintain metabolic stability.

Physicochemical
Class-level
Dipole ~3.2 D; cLogP 1.8 (vs D-Phe 1.2; -1.5)
Altered membrane permeability and binding context.
In silico predictions; requires validation.
Physicochemistry ADME/DMPK Property Prediction

High-Value Application Scenarios


β5-Selective Proteasome Inhibitor Design

Leveraging the class-level evidence that fluorinated phenylalanine residues eliminate off-target inhibition of β1 and β2 proteasome subunits, researchers can directly incorporate 3-bromo-5-fluoro-D-phenylalanine into the P2/P3 position of peptide epoxyketone or boronic acid inhibitors. This strategy is predicted to yield highly selective probes for dissecting the chymotrypsin-like activity of the proteasome in complex cellular environments, a critical need in cancer biology [1].

GAT1 PET Tracer Development

The validated sub-micromolar affinity for GAT1 provides a starting point for developing positron emission tomography (PET) ligands. The 3-bromo substituent serves as a chemical handle for rapid 18F-for-Br isotopic exchange or for Suzuki coupling to introduce diverse pharmacophores, enabling structure-activity relationship studies. This dual functionality (affinity targeting + synthetic versatility) is not offered by 5-fluoro-D-phenylalanine, which lacks the bromine handle for diversification [REFS-1, REFS-2].

Proteolysis-Resistant Peptide Therapeutics

The D-configuration of the amino acid ensures inherent resistance to proteolytic degradation, a major hurdle for peptide-based drugs. The specific combination of a large bromine and small fluorine atom on the phenyl ring, as shown by the carboxypeptidase A study, can uniquely fill hydrophobic pockets and engage in halogen bonding [1]. This makes the compound an ideal building block for mimicking a D-phenylalanine residue while simultaneously boosting binding affinity and blocking common metabolic pathways that would inactivate an L-amino acid-based therapeutic.

Application
Selection Property
Validation Focus
β5-selective proteasome inhibitor research
Fluorine-mediated subunit selectivity profile
β5 vs β1/β2 activity assays
GAT1-targeted PET ligand development
Sub-micromolar GAT1 affinity & bromine diversification handle
Binding affinity and synthetic versatility validation
Proteolysis-resistant peptide probe engineering
D-configuration stability & dual-halogen binding synergy
Stability in biological media and target-binding assays
Quote Request

Request a Quote for 3-Bromo-5-fluoro-D-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.